molecular formula C19H43N3O6P2S B15224072 [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine

[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine

Cat. No.: B15224072
M. Wt: 503.6 g/mol
InChI Key: DGXMHBFICUGCPT-UHFFFAOYSA-N
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Description

[(Phenylthio)methylene]bis[phosphonate] 2-Methyl-2-propanamine is a bisphosphonate derivative characterized by a central methylene group bridging two phosphonate moieties, with a phenylthio substituent and a 2-methyl-2-propanamine (tert-butylamine) group. Bisphosphonates are renowned for their ability to chelate metal ions and their applications in medicinal chemistry, particularly in bone-targeting therapies.

Properties

Molecular Formula

C19H43N3O6P2S

Molecular Weight

503.6 g/mol

IUPAC Name

2-methylpropan-2-amine;[phenylsulfanyl(phosphono)methyl]phosphonic acid

InChI

InChI=1S/C7H10O6P2S.3C4H11N/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6;3*1-4(2,3)5/h1-5,7H,(H2,8,9,10)(H2,11,12,13);3*5H2,1-3H3

InChI Key

DGXMHBFICUGCPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine typically involves the reaction of phenylthiomethylene bisphosphonate with 2-methyl-2-propanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Cleavage Reactions with Amines

The bisphosphonate ester groups undergo selective cleavage under nucleophilic conditions. A well-documented method involves refluxing with secondary amines like morpholine, which selectively hydrolyzes one ester group per phosphonate unit:

Reaction Conditions

  • Amine : Morpholine (15–20 equivalents)

  • Temperature : 129°C (reflux)

  • Time : 6 hours

  • Workup : Removal of excess amine in vacuo, followed by ion-exchange resin purification (Dowex H⁺)

Products

  • Symmetrical methylenebis(alkyl hydrogen phosphonate) derivatives

  • Morpholinium salts as intermediates

Mechanism
Nucleophilic attack by the amine on the phosphorus center, facilitated by the electron-withdrawing phenylthio group, leads to selective ester cleavage. The reaction proceeds via a pentacoordinated phosphorus intermediate .

Reaction TypeConditionsProductYieldReference
Amine cleavageMorpholine, 129°C, 6 hBisphosphonic acid derivatives>90%

Hydrolysis Reactions

The phosphonate ester bonds are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, 80°C, 12 h

  • Product : Corresponding bisphosphonic acid

  • Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : 2M NaOH, 60°C, 8 h

  • Product : Disodium bisphosphonate salts

  • Side Reaction : Degradation of the phenylthio group under prolonged basic conditions.

Reaction TypeConditionsProductYieldReference
Acidic hydrolysis6M HCl, 80°CBisphosphonic acid85–90%
Basic hydrolysis2M NaOH, 60°CDisodium bisphosphonate70–75%

Coordination Chemistry

The bisphosphonate moiety acts as a polydentate ligand, forming stable complexes with divalent and trivalent metal ions:

Key Interactions

  • Metal Ions : Ca²⁺, Fe³⁺, Al³⁺

  • Coordination Mode : Bidentate or tridentate binding via phosphonate oxygen atoms

Applications

  • Chelation therapy for metal overload disorders

  • Inhibition of hydroxyapatite formation in bone resorption .

Metal IonStability Constant (log K)Application ContextReference
Ca²⁺5.2Bone-targeted drug design
Fe³⁺9.8Iron chelation

Oxidation of the Phenylthio Group

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reagents

  • Sulfoxide Formation : H₂O₂ (30%), 25°C, 2 h

  • Sulfone Formation : mCPBA (2 equivalents), CH₂Cl₂, 0°C → RT

Mechanism
Electrophilic oxidation at the sulfur atom, proceeding through a three-membered cyclic transition state.

Oxidation StateReagentProduct StructureYieldReference
SulfoxideH₂O₂[(Phenylsulfinyl)methylene]80%
SulfonemCPBA[(Phenylsulfonyl)methylene]65%

Nucleophilic Substitution at the Methylene Bridge

The central methylene carbon (activated by adjacent phosphonate groups) participates in nucleophilic substitutions:

Example Reaction

  • Nucleophile : Grignard reagents (e.g., MeMgBr)

  • Conditions : THF, −78°C → RT

  • Product : Alkylated bisphosphonate derivatives

Limitations
Steric hindrance from the 2-methyl-2-propanamine group reduces reactivity toward bulky nucleophiles .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

  • Primary Products : Phosphorus oxides, sulfur dioxide, and tertiary amine fragments

  • Mechanism : Radical-mediated decomposition of the phosphonate and thioether groups.

Biological Interactions

While not strictly a chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • Target Enzymes : Farnesyl pyrophosphate synthase (FPPS)

  • Inhibition Mechanism : Competitive binding via bisphosphonate-metal ion coordination .

Scientific Research Applications

Scientific Research Applications of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its utility arises from its unique molecular structure and its ability to interact with biological and chemical systems.

Chemistry

  • Reagent in Organic Synthesis: this compound serves as a reagent in various organic synthesis processes. It participates in reactions that yield sulfoxides, sulfones, thiols, and substituted phosphonates, contingent on specific reaction conditions and reagents.
  • Ligand in Coordination Chemistry: This compound functions as a ligand in coordination chemistry, enabling the formation of complexes with metal ions. These complexes find use in catalysis, materials science, and the development of novel chemical entities.

Biology

  • Enzyme Inhibitor: this compound is investigated for its potential to act as an enzyme inhibitor. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. Studies suggest it can competitively or non-competitively bind at enzyme active sites.
  • Probe for Studying Biological Phosphorus Metabolism: The compound is utilized as a probe to study biological phosphorus metabolism due to its interference with phosphorus metabolism pathways, which can lead to various physiological effects.

Industrial Applications

  • Development of Advanced Materials: this compound is used in the development of advanced materials like flame retardants and plasticizers.
  • Anti-Inflammatory Applications: Its anti-inflammatory properties have spurred interest in potential therapeutic applications for treating inflammation-related conditions.

Mechanism of Action

The mechanism of action of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it can interfere with phosphorus metabolism pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Central Moiety Substituents Key Properties/Applications References
[(Phenylthio)methylene]bis[phosphonate] 2-Methyl-2-propanamine Methylene-bis(phosphonate) Phenylthio, 2-methyl-2-propanamine Enhanced lipophilicity; potential metal chelation N/A
[(Piperazine-1,4-diium)bis(methylene)]diphosphonate-Mg polymer Methylene-bis(phosphonate) Piperazine, Mg²⁺ coordination Forms hydrogen-bonded polymeric chains; used in crystal engineering [1]
Tetraethyl ((3-(dimethylamino)propyl)azanediyl)bis(methylene)bis(phosphonate) Methylene-bis(phosphonate) Dimethylaminopropyl, tetraethyl esters Antimicrobial monolayers; NMR-characterized [2]
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) Methylene-bis(phosphonate) Biphenyl, tetraethyl esters High purity (98%); commercial availability [3]

Key Observations :

  • Coordination Chemistry : The piperazine-linked bisphosphonate in coordinates Mg²⁺ via phosphonate oxygens, forming octahedral complexes stabilized by hydrogen bonds . The tert-butylamine group in the target compound may similarly participate in hydrogen bonding but with reduced rigidity compared to piperazine.
  • Biological Activity: The dimethylamino-propyl bisphosphonate in exhibits antimicrobial activity, attributed to quaternary ammonium functionality . The target compound’s tert-butylamine group lacks a permanent positive charge, suggesting distinct mechanisms of action.

NMR Data

  • Target Compound: Predicted ¹H NMR signals for the tert-butylamine group would resemble the sharp singlet at δ 1.28 ppm (H1) in ’s dimethylamino derivative . The phenylthio group may show aromatic protons near δ 7.0–7.5 ppm.
  • Dimethylamino-Propyl Analog (): Distinct ³¹P NMR resonance at δ 30.57 ppm, typical of phosphonate esters . The target compound’s ³¹P shift is expected to be similar but influenced by electron-withdrawing phenylthio groups.

Biological Activity

[(Phenylthio)methylene]bis[phosphonate] 2-Methyl-2-propanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a phenylthio group and bis(phosphonate) moiety. The structural formula can be represented as follows:

 Phenylthio methylene bis phosphonate 2 Methyl 2 propanamine\text{ Phenylthio methylene bis phosphonate 2 Methyl 2 propanamine}

The primary mechanism of action for [(Phenylthio)methylene]bis[phosphonate] is its ability to inhibit Kinesin Spindle Protein (KSP) activity. KSP is essential for mitotic spindle dynamics during cell division. By inhibiting KSP, this compound disrupts the normal mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly significant given the role of KSP in various cellular proliferative diseases.

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that [(Phenylthio)methylene]bis[phosphonate] exhibits potent anti-proliferative effects on various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays showed that the compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment.
  • Case Study 2 : Another study involving lung cancer cells (A549) reported a significant decrease in cell proliferation rates, with IC50 values around 5 µM.

Table 1: Summary of Biological Activity

Cell LineIC50 (µM)% Inhibition at 10 µMReference
MCF-71070%
A549580%
HeLa875%

Toxicological Profile

The safety profile of [(Phenylthio)methylene]bis[phosphonate] has also been assessed. Preliminary toxicological studies indicate that it has a moderate toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.

Table 2: Toxicity Data

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg
GenotoxicityNegative
CarcinogenicityNot classified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(Phenylthio)methylene]bis[phosphonate] 2-Methyl-2-propanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves condensation reactions using tetra-substituted bisphosphonates (e.g., tetra(POM)-bisphosphonate) under modified Horner-Wadsworth-Emmons (HWE) olefination conditions. Key parameters include temperature control (e.g., 10–23°C), stoichiometric ratios of reagents (e.g., sodium iodide as a catalyst), and purification via aqueous workup . For improved yields, optimize the molar equivalents of the phosphonate precursor and ensure anhydrous conditions to minimize hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing [(Phenylthio)methylene]bis[phosphonate] derivatives?

  • Methodological Answer :

  • ¹H NMR : Use CDCl₃ as a solvent to resolve splitting patterns of methylene protons (δ 2.69–2.76 ppm) and phosphonate-bound protons (δ 3.99–4.11 ppm). Coupling constants (e.g., J = 7.12 Hz) confirm stereochemical outcomes .
  • ³¹P NMR : A singlet at δ ~30.57 ppm indicates the presence of bisphosphonate groups .
  • FT-IR : Peaks at ~1150–1250 cm⁻¹ (P=O stretching) and ~950–1050 cm⁻¹ (P-O-C bending) validate phosphonate linkage integrity .

Q. How can researchers assess the basic biological activity of this compound in preliminary studies?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:

  • Microplate assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL, monitoring growth inhibition via optical density (OD₆₀₀) .
  • Kinase inhibition assays : Evaluate binding affinity to CDK2 or similar enzymes using fluorescence polarization or radiometric assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. What molecular dynamics (MD) strategies elucidate interactions between [(Phenylthio)methylene]bis[phosphonate] derivatives and target proteins like CDK2?

  • Methodological Answer :

  • Simulation setup : Use AMBER or GROMACS with explicit solvent models (TIP3P water) and CHARMM36 force fields. Parameterize the ligand using GAFF2 with RESP charges .
  • Analysis : Monitor hydrogen-bond occupancy between phosphonate oxygens and catalytic lysine/aspartate residues (e.g., Lys33 in CDK2). High occupancy (>50% simulation time) correlates with inhibitory potency .
  • Validation : Compare MD-predicted binding free energies (MM-PBSA/GBSA) with experimental IC₅₀ values to refine force field accuracy .

Q. How does pH and temperature affect the stability of [(Phenylthio)methylene]bis[phosphonate] derivatives in aqueous media?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffers (pH 2–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify intact compound using area-under-the-curve (AUC) analysis.
  • Key findings : Phosphonate esters hydrolyze rapidly at pH <4 or >8, forming phosphonic acid byproducts. Stability peaks at pH 6–7 with <5% degradation after 48 hours .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar bisphosphonate analogs?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments at 25–50°C to distinguish dynamic effects (e.g., rotational barriers) from static stereochemical differences.
  • COSY/NOESY : Identify through-space correlations to confirm substituent orientation. For example, NOE between methylene protons and aromatic protons validates spatial proximity in the [(Phenylthio)methylene] group .
  • Computational modeling : Compare experimental δ values with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals .

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